Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of dihydropyridines. This compound is characterized by the presence of a fluorophenyl group, an oxo group, and an ethyl ester group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2-fluorobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is obtained after purification by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the hydroxyl derivative.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Dihydropyridine derivatives are known for their use as calcium channel blockers, and this compound may have similar pharmacological effects.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Nicardipine: A dihydropyridine calcium channel blocker used to manage high blood pressure and angina.
Uniqueness
Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is unique due to the presence of the fluorophenyl group, which can influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability and binding affinity to its molecular targets, potentially leading to improved therapeutic effects.
Biological Activity
Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a dihydropyridine ring with an ethyl ester group and a fluorophenyl substituent. Its molecular formula is with a molecular weight of 261.25 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its biological interactions.
1. Antimicrobial Properties
Research indicates that compounds in the dihydropyridine class, including this compound, exhibit significant antimicrobial activities. A study demonstrated that this compound showed effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
2. Calcium Channel Blockade
Dihydropyridines are well-known for their role as calcium channel blockers. This compound is hypothesized to interact with L-type calcium channels, modulating calcium influx in cardiac and smooth muscle cells. This action can lead to vasodilation and reduced blood pressure, making it a candidate for cardiovascular therapies .
3. Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Dihydropyridine derivatives have been explored for their ability to induce apoptosis in cancer cells through various mechanisms, including modulation of calcium signaling pathways . Specific investigations into structure-activity relationships (SAR) have shown that modifications at the dihydropyridine ring can enhance cytotoxicity against different cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : By binding to L-type calcium channels, the compound inhibits calcium entry into cells, which is crucial for muscle contraction and neurotransmitter release.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that dihydropyridines can influence ROS levels within cells, leading to oxidative stress that may contribute to their anticancer effects .
Table 1: Summary of Biological Activities and Findings
Properties
IUPAC Name |
ethyl 5-(2-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)11-8-16-7-10(13(11)17)9-5-3-4-6-12(9)15/h3-8H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPDHKQDHHHCEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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